molecular formula C9H12O B8587952 1-Methylbicyclo[2.2.2]oct-5-en-2-one CAS No. 61530-90-3

1-Methylbicyclo[2.2.2]oct-5-en-2-one

Cat. No. B8587952
CAS RN: 61530-90-3
M. Wt: 136.19 g/mol
InChI Key: NKBUYKQYUPCHCQ-UHFFFAOYSA-N
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Patent
US04454352

Procedure details

A mixture of 1-methyl-1,4-cyclohexadiene and 2-chloroacrylonitrile was heated for 14 hours at 110° C. in the presence of hydroquinone as polymerization inhibitor. The raw product was distilled at 60° to 65° C./0.13 millibars and the distillate was hydrolyzed in an aqueous solution of potassium hydroxide in dimethyl sulfoxide for 30 minutes at 120° C. The mixture was hereafter poured on ice. Extraction with pentane and separation by chromatography on a silica gel column resulted in a 5:1 mixture of 4-methyl-bicyclo[2.2.2]oct-5-en-2-one and 1-methyl-bicyclo[2.2.2]oct-5-en-2-one in a yield of 50 to 55%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH:6]=[CH:5][CH2:4][CH:3]=1.Cl[C:9](=[CH2:12])[C:10]#N.[C:13]1([CH:20]=[CH:19][C:17]([OH:18])=[CH:16][CH:15]=1)[OH:14]>>[CH3:1][C:2]12[CH2:12][CH2:9][CH:5]([CH:6]=[CH:7]1)[C:4](=[O:14])[CH2:3]2.[CH3:1][C:19]12[CH2:10][CH2:9][CH:15]([CH:13]=[CH:20]1)[CH2:16][C:17]2=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C#N)=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The raw product was distilled at 60° to 65° C./0.13 millibars
ADDITION
Type
ADDITION
Details
The mixture was hereafter poured on ice
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
with pentane and separation by chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC12CC(C(C=C1)CC2)=O
Name
Type
product
Smiles
CC12C(CC(C=C1)CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.